molecular formula C7H9NOS B8657193 5-(1-Ethoxyvinyl)thiazole

5-(1-Ethoxyvinyl)thiazole

Cat. No.: B8657193
M. Wt: 155.22 g/mol
InChI Key: YWGSKNIDMHJBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Ethoxyvinyl)thiazole is a thiazole derivative characterized by a 1-ethoxyvinyl substituent at the 5-position of the thiazole ring. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, widely studied for their pharmacological and chemical properties.

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

5-(1-ethoxyethenyl)-1,3-thiazole

InChI

InChI=1S/C7H9NOS/c1-3-9-6(2)7-4-8-5-10-7/h4-5H,2-3H2,1H3

InChI Key

YWGSKNIDMHJBAL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=CN=CS1

Origin of Product

United States

Comparison with Similar Compounds

Thiazole derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a systematic comparison of 5-(1-Ethoxyvinyl)thiazole with structurally related compounds, emphasizing key differences in activity, synthesis, and applications.

Structural and Functional Group Analysis
Compound Substituents (Position) Key Functional Groups Pharmacological Activity
This compound 1-Ethoxyvinyl (5) Ethoxy, vinyl, thiazole Not explicitly reported
4-Methyl-5-vinylthiazole Methyl (4), vinyl (5) Methyl, vinyl, thiazole Industrial applications (flavor/fragrance)
Thiazolyl hydrazones Hydrazone-linked furan/phenyl Hydrazone, thiazole, halogen Antifungal (MIC = 250 µg/mL), anticancer (IC50 = 125 µg/mL)
Pyrazoline-clubbed thiazoles Isoxazole, pyrazoline, thiazole Isoxazole, pyrazoline, thiazole Antimycobacterial (compound 24a)

Key Observations :

  • Steric Hindrance : Bulkier substituents (e.g., hydrazones in ) reduce antifungal efficacy compared to fluconazole (MIC = 2 µg/mL) due to reduced cell membrane penetration .
Pharmacological Activity
  • Antifungal Activity : Thiazolyl hydrazones with halogenated aryl groups (e.g., 4-chloro-2-nitrophenyl) show moderate anticandidal activity (MIC = 250 µg/mL) but are less potent than fluconazole . This compound’s ethoxy group could improve solubility, a critical factor in antifungal drug design.
  • Anticancer Activity: Thiazole derivatives with hydrazone linkers (e.g., 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole) exhibit selective cytotoxicity against MCF-7 cells (IC50 = 125 µg/mL) with low toxicity to normal NIH/3T3 cells (IC50 > 500 µg/mL) . The ethoxyvinyl group might similarly enhance selectivity.
Physicochemical Properties
Compound Molecular Weight LogP (Predicted) Solubility (Predicted)
This compound ~167.2* ~2.1* Moderate (ethoxy group enhances hydrophilicity)
4-Methyl-5-vinylthiazole 125.19 1.8 Low (hydrophobic)
Thiazolyl hydrazones ~400–450 3.5–4.0 Low (halogenated groups increase lipophilicity)

*Estimated using analogous structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.